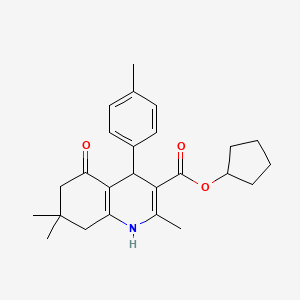![molecular formula C13H25N3O3 B6576019 N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 345997-17-3](/img/structure/B6576019.png)
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide (NMPED) is an organic compound that has been studied extensively for its potential applications in various scientific research areas. It is a derivative of ethanediamide, which is a type of amide that is commonly used in the synthesis of organic compounds. NMPED is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology.
科学研究应用
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. In drug synthesis, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungals, antibiotics, and anti-inflammatory drugs. In biochemistry, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been used to study the pharmacological properties of drugs and their potential therapeutic effects.
作用机制
The mechanism of action of N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is not yet fully understood. However, it is believed that N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide acts as a substrate for enzymes, which catalyze the formation of various products. Additionally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide may interact with other molecules in the cell, such as proteins and lipids, to modulate their activity.
Biochemical and Physiological Effects
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been shown to increase the expression of certain enzymes and proteins, as well as modulate the activity of certain metabolic pathways. Additionally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
实验室实验的优点和局限性
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has several advantages and limitations for use in laboratory experiments. One advantage of N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is that it is relatively easy to synthesize, and the reaction can be performed at room temperature or at elevated temperatures. Additionally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a versatile compound that can be used in a variety of scientific research applications. However, one limitation of N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is that it is not as stable as some other compounds, and can degrade over time.
未来方向
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide has a variety of potential future applications in scientific research. For example, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide could be used to study the structure and function of proteins and enzymes, as well as the pharmacological properties of drugs. Additionally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide could be used to develop new drugs and therapeutic agents for the treatment of various diseases. Additionally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide could be used to study the effects of environmental pollutants on human health. Finally, N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide could be used to create new materials for use in biotechnology and nanotechnology.
合成方法
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is synthesized by reacting ethanediamide with 2-methylpropyl bromide in the presence of an acid catalyst. The reaction produces N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide as the major product, with minor byproducts such as 2-methylpropyl ether and 2-methylpropyl alcohol. The reaction is typically conducted in a polar solvent such as ethanol or dimethylformamide (DMF). The reaction can be performed at room temperature or at elevated temperatures, depending on the desired reaction rate.
属性
IUPAC Name |
N'-(2-methylpropyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-11(2)10-15-13(18)12(17)14-4-3-5-16-6-8-19-9-7-16/h11H,3-10H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPRZXTYOHKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6575938.png)

![N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6575952.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575972.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B6575984.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6575993.png)
![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575999.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576002.png)
![8-(benzylamino)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576013.png)
![4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid](/img/structure/B6576035.png)
![4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576039.png)
![3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B6576047.png)
![8-hydrazinyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576049.png)